molecular formula C16H13ClN2O2 B8673468 2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride CAS No. 40988-23-6

2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride

Cat. No. B8673468
M. Wt: 300.74 g/mol
InChI Key: KLJKSHJIQPPZKG-UHFFFAOYSA-N
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Patent
US04001219

Procedure details

[(1-BENZYL-1H-indazol-3-yl)-oxy]acetic acid (Bendazac) (50 g) are suspended in benzene (500 ml) and thionyl chloride (15 ml) is added. The solution is stirred under reflux for about half an hour, cooled, concentrated at room temperature under reduced pressure, the oily residue is treated with further benzene and concentrated again to dryness under vacuum. After addition of hexane, the acidic chloride precipitates as lightly coloured crystals. The solution is filtered and washed with hexane. The substance is colourless and shows m.p. 78°-9°. Yield: 90% of the calculated.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([O:17][CH2:18][C:19]([OH:21])=O)=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:24])=O>C1C=CC=CC=1>[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([O:17][CH2:18][C:19]([Cl:24])=[O:21])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)OCC(=O)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about half an hour
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at room temperature under reduced pressure
ADDITION
Type
ADDITION
Details
the oily residue is treated with further benzene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again to dryness under vacuum
ADDITION
Type
ADDITION
Details
After addition of hexane
CUSTOM
Type
CUSTOM
Details
the acidic chloride precipitates as lightly coloured crystals
FILTRATION
Type
FILTRATION
Details
The solution is filtered
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)OCC(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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